2-Bromophenyl isothiocyanate

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

2-Bromophenyl isothiocyanate (2-BrPh-ITC; C₇H₄BrNS) is a liquid reagent (density: 1.591 g/mL at 25°C; boiling point: 256-257°C) that belongs to the monosubstituted aryl isothiocyanate class. It serves as a versatile electrophilic building block for synthesizing thioureas, heterocycles, and modified biomolecules.

Molecular Formula C7H4BrNS
Molecular Weight 214.08 g/mol
CAS No. 13037-60-0
Cat. No. B079995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromophenyl isothiocyanate
CAS13037-60-0
Molecular FormulaC7H4BrNS
Molecular Weight214.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=C=S)Br
InChIInChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
InChIKeyPAFORXDSYWMYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromophenyl Isothiocyanate (CAS 13037-60-0): Procurement Guide for Halogenated Aryl Isothiocyanates


2-Bromophenyl isothiocyanate (2-BrPh-ITC; C₇H₄BrNS) is a liquid reagent (density: 1.591 g/mL at 25°C; boiling point: 256-257°C) [1] [2] that belongs to the monosubstituted aryl isothiocyanate class. It serves as a versatile electrophilic building block for synthesizing thioureas, heterocycles, and modified biomolecules [3] . The ortho-bromine substituent imposes distinct electronic and steric constraints that differentiate its reactivity and biological activity from meta- and para-halogenated analogues, making it a compound of interest in medicinal chemistry and organic synthesis.

Why 2-Bromophenyl Isothiocyanate Cannot Be Replaced by 4-Bromophenyl or Phenyl Isothiocyanate


Halogen-substituted aryl isothiocyanates exhibit position-dependent biological and chemical behavior that precludes generic substitution. In fungicidal assays, ortho-substituted derivatives like 2-bromophenyl isothiocyanate display only 'fair' activity, while para-substituted analogues demonstrate 'highly fungicidal' effects against plant pathogens [1]. Conversely, in nickel-catalyzed heterocycle synthesis, the ortho-bromine serves as an intramolecular leaving group, enabling tandem C–S bond formation that para- and meta-substituted isomers cannot replicate [2]. In Edman degradation, the p-bromo substituent is preferred for mass spectral identification due to its characteristic double peak, while the o-bromo derivative offers alternative fragmentation patterns . Thus, the choice of regioisomer is dictated by the specific experimental objective, with each positional isomer conferring distinct advantages in different application contexts.

2-Bromophenyl Isothiocyanate: Quantitative Comparative Performance Data


Antitubercular Activity: 2-Bromophenyl vs. 4-Bromophenyl vs. 4-Chlorophenyl Allylic Thiocyanates

In a head-to-head study of 41 allylic thiocyanates against replicating Mycobacterium tuberculosis H37Rv, the 2-bromophenyl-substituted thiocyanate exhibited an MIC of 0.25 μM, placing it among the most potent analogues tested [1] [2]. The 4-bromophenyl, 4-chlorophenyl, and 4-fluorophenyl thiocyanates were also identified as highly active, though quantitative MIC values for these exact comparators were not individually reported in the abstract, precluding direct numerical comparison. Against non-replicating Mtb, the 2-bromophenyl thiocyanate showed an MIC of 8.0 μM, and it displayed an IC50 of 32 μM in the VERO cellular toxicity assay [1] [2].

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

Acaricidal Activity: 2-Bromophenyl vs. Benzyl Isothiocyanate vs. Conventional Acaricides

In a direct comparative evaluation of 27 organic isothiocyanates against adult Dermatophagoides farinae (house dust mite), 2-bromophenyl isothiocyanate exhibited an LC50 value of 0.93-1.41 µg cm⁻² [1] . This places it within a cluster of halogenated aryl isothiocyanates including 4-bromophenyl, 2-chlorophenyl, and 3-bromophenyl isothiocyanates that all fell within the 0.93-1.41 µg cm⁻² range. The most potent compound tested was benzyl isothiocyanate (LC50 = 0.62 µg cm⁻²) [1] . Importantly, 2-bromophenyl isothiocyanate was 3.2- to 4.9-fold more toxic than the conventional acaricide benzyl benzoate (LC50 = 4.58 µg cm⁻²) and 17.4- to 26.3-fold more toxic than dibutyl phthalate (LC50 = 24.49 µg cm⁻²) [1] .

Acaricidal Dermatophagoides farinae Structure-Activity Relationship

Fungicidal Activity: Ortho-Bromo vs. Para-Bromo and Meta-Bromo Phenyl Isothiocyanates

A comparative study of 10 monosubstituted phenyl isothiocyanates against four plant pathogens revealed a clear positional dependence of fungicidal activity [1]. Ortho- and meta-substituted derivatives, including 2-bromophenyl isothiocyanate, exhibited 'fair activity,' whereas para-substituted derivatives demonstrated 'highly fungicidal' activity when compared to the Agrosan GN control [1]. The study did not report individual quantitative ED50 or MIC values for each compound, but the categorical ranking establishes that the para-substitution pattern is optimal for fungicidal applications.

Fungicidal Plant Pathogens Positional Isomerism

Synthetic Utility: Ortho-Bromine Enables Tandem C-S Bond Formation in Nickel-Catalyzed Aminobenzothiazole Synthesis

2-Bromophenyl isothiocyanate possesses a unique bifunctional reactivity profile that is absent in non-halogenated or para/meta-halogenated analogues. In a 2024 study, it underwent a nickel-catalyzed tandem reaction with amines to form 2-aminobenzothiazoles, proceeding via sequential nucleophilic attack on the isothiocyanate carbon followed by intramolecular C–S bond formation via oxidative addition of the ortho C–Br bond to the nickel catalyst [1]. This domino process is mechanistically inaccessible to 3-bromophenyl or 4-bromophenyl isothiocyanates, which lack the requisite spatial proximity between the isothiocyanate group and the bromine leaving group [1].

Organic Synthesis Nickel Catalysis C-S Bond Formation Heterocycle Synthesis

Crystallographic Conformation: Distinct Intra- and Intermolecular Interactions of 2-Bromophenyl Thiourea Derivatives

An X-ray crystallographic and theoretical study of 1-benzoyl-3-(halogenophenyl)thioureas synthesized from 2-bromophenyl isothiocyanate, 3-bromophenyl isothiocyanate, and their iodo-analogues revealed that the ortho-bromine atom engages in distinct intermolecular interactions, including Br⋯O halogen bonds and S(6)⋯π stacking, which differ from the interaction networks observed for the meta- and para-substituted derivatives [1]. These differences influence molecular conformation and crystal packing, which can translate into altered solubility, melting point, and solid-state reactivity.

Crystallography Structure-Activity Relationship Halogen Bonding Molecular Conformation

2-Bromophenyl Isothiocyanate: Optimal Application Scenarios Based on Quantitative Evidence


Antitubercular Drug Discovery: Lead Scaffold for Mtb Inhibition

Procure 2-bromophenyl isothiocyanate as a starting material for synthesizing allylic thiocyanate analogues with sub-micromolar activity against replicating Mycobacterium tuberculosis H37Rv (MIC = 0.25 μM) and a 128-fold selectivity window over VERO cell toxicity [1] [2]. This compound class offers a promising chemotype for further optimization toward novel antitubercular agents.

Acaricide Screening: Reference Compound for Halogenated Aryl Isothiocyanate SAR

Use 2-bromophenyl isothiocyanate as a benchmark halogenated aryl isothiocyanate in acaricidal screening campaigns. Its LC50 of 0.93-1.41 µg cm⁻² against Dermatophagoides farinae provides a defined potency midpoint—more potent than benzyl benzoate but less potent than benzyl isothiocyanate—enabling comparative assessment of novel analogues [1] [2].

Nickel-Catalyzed Heterocycle Synthesis: Exclusive Access to 2-Aminobenzothiazoles

2-Bromophenyl isothiocyanate is the required reagent for the nickel-catalyzed tandem synthesis of 2-aminobenzothiazoles via intramolecular C–S bond formation [1]. The ortho-bromine is essential for the oxidative addition step; 3- and 4-bromo isomers will not undergo this transformation. Researchers seeking to access this heterocyclic scaffold must procure the ortho-substituted isomer.

Crystal Engineering: Ortho-Halogen Bonding Synthons

For studies of halogen bonding and supramolecular architecture, 2-bromophenyl isothiocyanate-derived thioureas offer unique Br⋯O and S(6)⋯π interaction motifs that are absent in meta- and para-substituted analogues [1]. This makes the ortho-bromo derivative a valuable tool for designing crystal lattices with specific packing and solubility properties.

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